1-(2-Pyridyl)heptan-1,6-dione
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Overview
Description
1-(2-Pyridyl)heptan-1,6-dione is an organic compound characterized by the presence of a pyridine ring attached to a heptanedione chain
Preparation Methods
The synthesis of 1-(2-Pyridyl)heptan-1,6-dione typically involves the reaction of 2-pyridinecarboxaldehyde with heptane-1,6-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(2-Pyridyl)heptan-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Pyridyl)heptan-1,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a ligand in drug design and development.
Mechanism of Action
The mechanism by which 1-(2-Pyridyl)heptan-1,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-(2-Pyridyl)heptan-1,6-dione can be compared with other similar compounds, such as:
1-(2-Pyridyl)hexan-1,6-dione: Similar structure but with a shorter carbon chain, potentially affecting its reactivity and applications.
1-(2-Pyridyl)octan-1,6-dione: Longer carbon chain, which may influence its solubility and interaction with biological targets.
2-Acetylpyridine: Lacks the heptanedione chain, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its balanced structure, offering a combination of reactivity and stability that is advantageous for various research applications .
Properties
IUPAC Name |
1-pyridin-2-ylheptane-1,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)6-2-3-8-12(15)11-7-4-5-9-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIFCTKWJUNUHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641989 |
Source
|
Record name | 1-(Pyridin-2-yl)heptane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-56-1 |
Source
|
Record name | 1-(2-Pyridinyl)-1,6-heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-2-yl)heptane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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